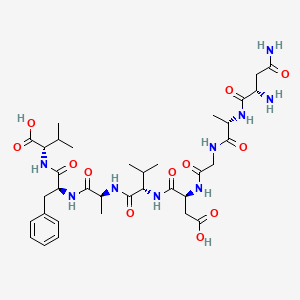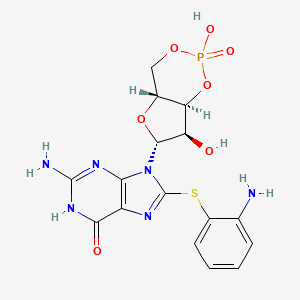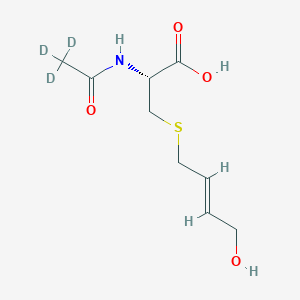
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 is a deuterated analog of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine. This compound is often used in biochemical research, particularly in the study of metabolic pathways and the identification of biomarkers. The deuterium labeling helps in tracing the metabolic fate of the compound in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 typically involves the following steps:
Starting Materials: The synthesis begins with L-cysteine and 4-hydroxy-2-buten-1-yl bromide.
Acetylation: L-cysteine is acetylated using acetic anhydride to form N-acetyl-L-cysteine.
Substitution Reaction: The acetylated cysteine undergoes a substitution reaction with 4-hydroxy-2-buten-1-yl bromide in the presence of a base such as sodium hydroxide.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms, which can be achieved through exchange reactions in deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.
Purification: The product is purified using techniques like crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 has several applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the metabolism of cysteine and related compounds.
Medicine: Used in the identification of biomarkers for diseases.
Industry: Employed in the synthesis of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 involves its incorporation into metabolic pathways. The deuterium atoms act as tracers, allowing researchers to track the compound’s metabolic fate. The compound interacts with various enzymes and proteins, providing insights into its biochemical role.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine: The non-deuterated analog.
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine Methyl Ester: A methyl ester derivative.
Uniqueness
N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The deuterium atoms make it easier to differentiate the compound from its non-deuterated counterparts in mass spectrometry and other analytical techniques.
Eigenschaften
Molekularformel |
C9H15NO4S |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
(2R)-3-[(E)-4-hydroxybut-2-enyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-7(12)10-8(9(13)14)6-15-5-3-2-4-11/h2-3,8,11H,4-6H2,1H3,(H,10,12)(H,13,14)/b3-2+/t8-/m0/s1/i1D3 |
InChI-Schlüssel |
CGYFKBWVTSXRDZ-JWVBMALBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC/C=C/CO)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSCC=CCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



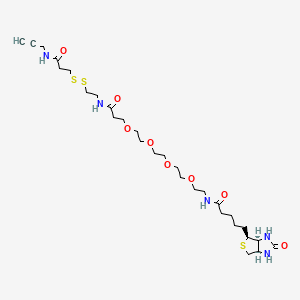
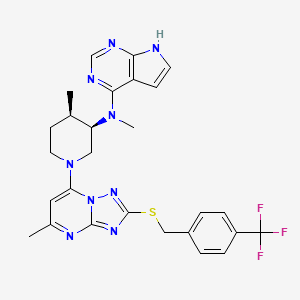
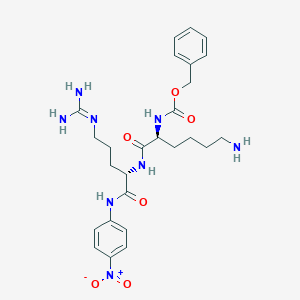
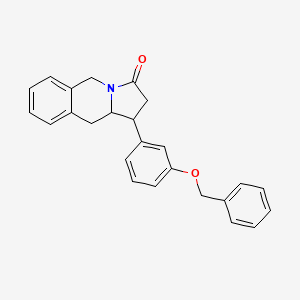


![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)
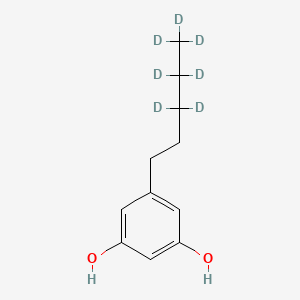
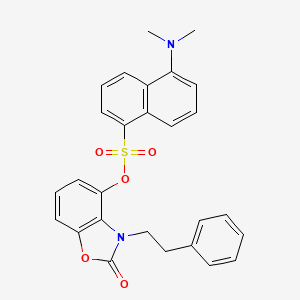
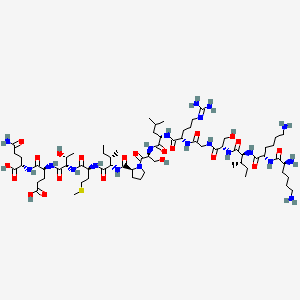
![(E,4S)-4-[[(2S)-2-[[(2S)-3-[3-[[4-[[(2S)-2-[[(2S)-2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]phenyl]-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B12396487.png)
